Esmolol Acid

Pharmacology Beta-Blocker Metabolite Activity

Esmolol Acid (ASL-8123) is the mandatory, non-substitutable reference standard for esmolol impurity profiling and pharmacokinetic quantification. With 1500× lower β-adrenergic activity than esmolol and a 25× longer elimination half-life, it serves as a specific marker of hydrolytic degradation for ANDA stability studies. Its distinct melting point (48–50 °C, vs. 85–86 °C for esmolol) ensures unambiguous identification. Procure only high-purity (≥98%) certified material compliant with USP/EP guidelines.

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
CAS No. 81148-15-4
Cat. No. B128163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsmolol Acid
CAS81148-15-4
Synonyms3-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)propionic Acid;  ASL 8123;  4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzenepropanoic Acid
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O
InChIInChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)
InChIKeyILSCWPMGTDPATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esmolol Acid (CAS 81148-15-4): Essential Reference Standard and Major Metabolite for Esmolol Analysis


Esmolol Acid (CAS 81148-15-4), also known as ASL-8123, is the primary, pharmacologically inactive carboxylic acid metabolite of the ultra-short-acting cardioselective β1-adrenergic antagonist esmolol [1]. It is formed rapidly in vivo via hydrolysis of esmolol's ester linkage by esterases in the erythrocyte cytosol, a process that also yields methanol [2]. As the major circulating and urinary metabolite of esmolol, it is a critical analyte in pharmacokinetic studies and a key impurity marker in the quality control of esmolol drug substance and finished pharmaceutical products [3]. Its distinct physicochemical properties and significantly reduced pharmacological activity relative to the parent compound are fundamental to understanding esmolol's clinical safety and efficacy profile [4].

Why Esmolol Acid Cannot Be Substituted with Generic Esmolol or Other Beta-Blockers in Analytical and Pharmacokinetic Applications


Scientific and industrial users cannot simply interchange Esmolol Acid with esmolol, other beta-blockers, or even their metabolites. The use case for Esmolol Acid is almost exclusively as a reference standard for analytical method development and validation, or as a specific analyte in pharmacokinetic and metabolic studies. Esmolol Acid possesses a distinct molecular structure and, consequently, a unique set of physicochemical and pharmacological properties that are not shared by its parent compound. For instance, esmolol has a melting point of 85–86 °C, while Esmolol Acid is an oily substance that slowly crystallizes at room temperature with a melting point of 48–50 °C . More critically, while esmolol is a potent β-blocker, Esmolol Acid is 1500- to 1900-fold less active at the β-adrenergic receptor [1]. This profound difference in pharmacological activity, combined with a 25-fold longer elimination half-life (3.7 hours vs. 9 minutes), means that substituting one for the other would produce entirely different experimental outcomes [2]. In a quality control setting, the detection of Esmolol Acid is a specific indicator of hydrolytic degradation of esmolol, a process that would not be tracked by monitoring other impurities or the parent drug alone . Therefore, the procurement of a high-purity Esmolol Acid reference standard is a non-substitutable requirement for any research or manufacturing activity involving esmolol.

Product-Specific Quantitative Evidence: Esmolol Acid (CAS 81148-15-4) vs. Esmolol and Landiolol Metabolite M1


Pharmacological Potency: Esmolol Acid is >1500-fold Less Potent than Esmolol

The beta-adrenoreceptor antagonist potency of Esmolol Acid (ASL-8123) was determined in vitro and in vivo. In isolated guinea pig right atria, Esmolol Acid demonstrated weak competitive beta-adrenoreceptor blocking activity with a pA2 of 3.73 ± 0.07 [1]. In anesthetized dogs, the blood level of Esmolol Acid required to produce a 50% inhibition of isoproterenol-induced tachycardia averaged 293 ± 65 µg/mL [1]. Based on these studies, Esmolol Acid was found to be approximately 1,600 to 1,900 times less potent than its parent compound, esmolol [1]. This is consistent with a review stating the acid metabolite has 1500-fold less activity than esmolol [2].

Pharmacology Beta-Blocker Metabolite Activity

Pharmacokinetic Elimination Half-Life: Esmolol Acid Persists 25-Fold Longer than Esmolol

The elimination half-life of Esmolol Acid is substantially longer than that of its parent drug, esmolol. Esmolol is an ultra-short-acting beta-blocker with a mean elimination half-life of 9 minutes (range: 4 to 16 minutes) [1]. In contrast, the elimination half-life of its primary acid metabolite, ASL-8123, is approximately 3.7 hours [2]. This extended half-life results in accumulation of the metabolite in plasma, with blood levels that do not correspond to the level of beta-blockade [2].

Pharmacokinetics Metabolism Clearance

Plasma Protein Binding: Esmolol Acid Exhibits Significantly Lower Binding than Esmolol

The extent of plasma protein binding is a key determinant of drug distribution and clearance. Esmolol is approximately 55% bound to human plasma proteins [1]. In contrast, its major metabolite, Esmolol Acid, exhibits markedly lower plasma protein binding, at approximately 10% [1]. This difference is crucial for accurately interpreting the unbound, pharmacologically active fraction of the drug in circulation and for understanding the distribution and clearance mechanisms of both entities.

Pharmacokinetics Protein Binding Distribution

Analytical Method for Enantiomeric Separation: Validated HPLC Method for Simultaneous Quantification

A stereoselective reversed-phase high-performance liquid chromatography (HPLC) method was developed and validated for the simultaneous determination of the enantiomers of esmolol and its acid metabolite in human plasma [1]. The method involved solid-phase extraction and achieved absolute recoveries for all enantiomers of >73% [1]. The validated method was successfully applied to quantify the enantiomers of both esmolol and its metabolite in human plasma for hydrolysis studies, demonstrating its utility in understanding the stereoselective disposition of esmolol [1].

Analytical Chemistry Chiral Chromatography Method Validation

Comparative Metabolite Potency: Esmolol Acid vs. Landiolol Metabolite M1

While Esmolol Acid is a weak beta-antagonist, the primary metabolite of the structurally related drug landiolol (M1) also demonstrates low affinity for the β1-adrenergic receptor [1]. Both metabolites are pharmacologically far less active than their parent drugs. However, the selectivity profile differs: Esmolol Acid is derived from esmolol, which has a β1/β2 selectivity ratio of 33-fold, whereas landiolol's parent has a 255-fold selectivity [2]. This class-level difference implies that the metabolic profiles and potential for off-target effects differ between these two ultra-short-acting beta-blockers, which is a key consideration when selecting reference standards for comparative drug metabolism studies.

Pharmacology Metabolite Comparison Beta-Selectivity

Esmolol Acid (CAS 81148-15-4): Primary Research and Industrial Application Scenarios


Analytical Method Development and Validation as a Reference Standard

Esmolol Acid is a primary reference standard for developing and validating analytical methods for esmolol drug substance and finished products. Its 1500-fold lower pharmacological activity compared to esmolol ensures it does not interfere with activity-based assays [1]. In HPLC-UV or LC-MS methods, it serves as a critical impurity marker, and its validated use in simultaneous enantiomeric separation allows for precise quality control, ensuring batch-to-batch consistency and regulatory compliance for ANDA submissions [2].

In Vitro and In Vivo Pharmacokinetic and Metabolism Studies

As the major circulating metabolite of esmolol, Esmolol Acid is an essential analyte in pharmacokinetic studies. Its 25-fold longer half-life (3.7 hours) than esmolol (9 minutes) and 5.5-fold lower plasma protein binding (10% vs. 55%) make it a key marker for assessing drug exposure, clearance, and potential accumulation in renal impairment [3]. Quantifying Esmolol Acid is mandatory for building accurate compartmental models of esmolol's disposition in humans and animal models.

Stability and Forced Degradation Studies for Esmolol Formulations

Esmolol Acid is the primary hydrolytic degradation product of esmolol, which contains a labile ester moiety . In pharmaceutical development, stressed stability studies (e.g., under acidic, basic, oxidative, or thermal conditions) are performed on esmolol formulations, and the increase in Esmolol Acid concentration is a direct measure of the drug's instability. Monitoring this specific degradant is a regulatory requirement for establishing product shelf-life and appropriate storage conditions, as esmolol is prone to hydrolysis upon exposure to moisture .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esmolol Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.